molecular formula C12H18N2O2S B13845766 Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate

Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate

Cat. No.: B13845766
M. Wt: 254.35 g/mol
InChI Key: XDAVOENUPFUJON-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate is a heterocyclic compound that contains both a thiazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate typically involves the reaction of ethyl 3-piperidinecarboxylate with a thiazole derivative. One common method is the nucleophilic substitution reaction where the thiazole derivative is introduced to the piperidine ring under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate has several applications in scientific research:

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate

InChI

InChI=1S/C12H18N2O2S/c1-2-16-11(15)12(4-3-5-13-8-12)6-10-7-14-9-17-10/h7,9,13H,2-6,8H2,1H3

InChI Key

XDAVOENUPFUJON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CN=CS2

Origin of Product

United States

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